molecular formula C14H22N2 B1376714 1-Benzyl-2-propylpiperazine CAS No. 1343421-57-7

1-Benzyl-2-propylpiperazine

Cat. No.: B1376714
CAS No.: 1343421-57-7
M. Wt: 218.34 g/mol
InChI Key: KFDXSJIZRCQBIZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-propylpiperazine is a synthetic compound belonging to the piperazine familyThe compound has a molecular formula of C14H22N2 and a molecular weight of 218.34 g/mol .

Mechanism of Action

Target of Action

1-Benzyl-2-propylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

As a GABA receptor agonist, this compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism of action is generally used by piperazine compounds to mediate their anthelmintic action .

Biochemical Pathways

Piperazine’s action as a GABA receptor agonist suggests that it impacts neurotransmission pathways, particularly those involving GABA .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound are not well-documented in the literature. Given its similarity to piperazine, it’s likely that it shares some of its effects. Piperazine’s action as a GABA receptor agonist leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that this compound may have similar effects.

Action Environment

It’s known that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound typically involves the use of piperazine derivatives as starting materials. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-propylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. Its ability to act on both serotonergic and dopaminergic systems makes it a compound of interest for further research .

Properties

IUPAC Name

1-benzyl-2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXSJIZRCQBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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